Trimethyl pentane-1,3,5-tricarboxylate
Description
Contextualization of Trimethyl Pentane-1,3,5-Tricarboxylate within Polycarboxylic Acid Ester Chemistry
This compound, identified by its CAS number 5464-63-1, is a triester derivative of pentane-1,3,5-tricarboxylic acid. nih.gov Its molecular structure consists of a five-carbon aliphatic chain, the pentane (B18724) backbone, with methyl ester groups attached at the first, third, and fifth carbon positions. This arrangement distinguishes it fundamentally from its aromatic counterparts, such as trimethyl benzene-1,3,5-tricarboxylate (B1238097), where the functional groups are appended to a rigid benzene (B151609) ring. The aliphatic nature of the pentane backbone imparts a higher degree of conformational flexibility compared to the planar and rigid structure of aromatic tricarboxylates. This flexibility is a key determinant of its physical and chemical properties, influencing its solubility, reactivity, and potential applications.
The synthesis of this compound is most commonly achieved through the acid-catalyzed esterification of pentane-1,3,5-tricarboxylic acid with methanol (B129727). This straightforward reaction highlights the accessibility of this compound for research and development.
Role of Tricarboxylate Building Blocks in Reticular Chemistry and Materials Science
Reticular chemistry, a field focused on the design and synthesis of crystalline solids from molecular building blocks, heavily relies on linker molecules to construct extended networks such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Tricarboxylate building blocks are particularly valuable in this context due to their ability to connect with multiple metal centers or organic nodes, leading to the formation of three-dimensional structures with high porosity and stability.
While aromatic tricarboxylates like trimesic acid are more commonly employed in the synthesis of well-known MOFs, the use of aliphatic tricarboxylates is an emerging area with the potential to create novel materials with unique properties. The ester groups of this compound can be hydrolyzed to yield the corresponding tricarboxylic acid, which can then act as a linker in the formation of coordination polymers. The inherent flexibility of the aliphatic backbone can lead to the formation of dynamic frameworks that may exhibit guest-responsive behaviors.
Distinctive Features and Research Potential of the Pentane Backbone in Tricarboxylates
The pentane backbone of this compound offers several distinctive features that are of significant interest in materials science. Unlike rigid aromatic linkers, the single C-C bonds in the pentane chain allow for a greater degree of rotational freedom. This conformational flexibility can influence the topology and pore structure of the resulting frameworks, potentially leading to materials with tunable properties.
The non-planar geometry of the pentane backbone, a consequence of sp3 hybridization, can also direct the formation of non-centrosymmetric or chiral frameworks, which are of interest for applications in enantioselective separations and catalysis. Furthermore, the aliphatic nature of the backbone can enhance the solubility of the resulting materials in organic solvents, facilitating their processing and integration into various devices. The research potential lies in exploring how the length and substitution pattern of the aliphatic chain can be systematically varied to fine-tune the properties of the resulting materials for specific applications.
Current Research Gaps and Future Outlook for this compound Studies
Despite its potential, the research landscape for this compound and other aliphatic tricarboxylates remains less explored compared to their aromatic analogs. A significant research gap exists in the systematic investigation of how the flexibility and conformational dynamics of the pentane backbone influence the assembly and properties of coordination polymers. There is a need for more detailed structural and computational studies to understand the interplay between the linker's conformation and the resulting framework's architecture and function.
The future outlook for this compound studies is promising. A key area of future research will likely focus on its application in the synthesis of novel MOFs and COFs with tailored properties for gas storage, separation, and catalysis. Investigating the impact of the aliphatic backbone on the mechanical and thermal stability of these materials is another critical research direction. Furthermore, exploring the derivatization of the pentane backbone to introduce additional functionalities could open up new avenues for the development of advanced materials with complex and programmable behaviors. As the demand for new materials with specific functionalities grows, the unique attributes of aliphatic tricarboxylates like this compound are expected to garner increasing attention from the scientific community.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5464-63-1 |
| Molecular Formula | C₁₁H₁₈O₆ |
| Molecular Weight | 246.26 g/mol |
| Boiling Point | 281.1 °C at 760 mmHg |
| Density | 1.114 g/cm³ |
| Synonyms | 1,3,5-Pentanetricarboxylic acid trimethyl ester, 1,3,5-trimethyl pentane-1,3,5-tricarboxylate |
| Sources: nih.govechemi.comguidechem.comchemicalbook.comchemicalbook.commolecularinfo.comchemicalbook.comchemicalbook.com |
Table 2: Comparative Properties of Aliphatic vs. Aromatic Tricarboxylate Methyl Esters
| Property | This compound (Aliphatic) | Trimethyl benzene-1,3,5-tricarboxylate (Aromatic) |
| Molecular Formula | C₁₁H₁₈O₆ | C₁₂H₁₂O₆ |
| Molecular Weight | 246.26 g/mol | 252.22 g/mol |
| Backbone Structure | Flexible, non-planar | Rigid, planar |
| CAS Number | 5464-63-1 | 2672-58-4 |
| Melting Point | Not reported | 145-147 °C |
| Sources: nih.govnih.govsigmaaldrich.comnih.gov1stsci.com |
Structure
3D Structure
Properties
IUPAC Name |
trimethyl pentane-1,3,5-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-15-9(12)6-4-8(11(14)17-3)5-7-10(13)16-2/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWAMGSZOXWVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280083 | |
| Record name | trimethyl pentane-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-63-1 | |
| Record name | NSC15393 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trimethyl pentane-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Process Optimization for Trimethyl Pentane 1,3,5 Tricarboxylate
Established Esterification Routes from Pentane-1,3,5-Tricarboxylic Acid
The most common and established method for synthesizing trimethyl pentane-1,3,5-tricarboxylate is through the esterification of pentane-1,3,5-tricarboxylic acid. This process involves the conversion of the three carboxylic acid groups on the pentane (B18724) backbone into their corresponding methyl esters.
Acid-Catalyzed Direct Esterification
The primary method for the synthesis of this compound is the acid-catalyzed direct esterification of pentane-1,3,5-tricarboxylic acid with methanol (B129727). masterorganicchemistry.com This reaction, known as Fischer esterification, utilizes an acid catalyst to facilitate the nucleophilic attack of methanol on the carbonyl carbons of the carboxylic acid groups. masterorganicchemistry.com
C₅H₈(COOH)₃ + 3CH₃OH ⇌ C₅H₈(COOCH₃)₃ + 3H₂O
Concentrated sulfuric acid (H₂SO₄) is a commonly employed catalyst for this process. masterorganicchemistry.com The acid protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic methanol. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester. masterorganicchemistry.com
Influence of Reaction Conditions on Yield and Purity
The yield and purity of the final product are highly dependent on the optimization of reaction conditions. Key parameters that are manipulated to enhance the efficiency of the synthesis include stoichiometry, reaction time, and temperature.
| Reaction Condition | Effect on Yield and Purity |
| Stoichiometry | Using a large excess of methanol can shift the equilibrium towards the formation of the product, thereby increasing the yield. masterorganicchemistry.com |
| Reaction Time | Typical reaction times range from 12 to 24 hours under reflux conditions to ensure the completion of the esterification process. |
| Catalyst Loading | The concentration of the acid catalyst influences the reaction rate. Sufficient catalyst is required to ensure a reasonable reaction time. |
| Temperature | The reaction is typically carried out at the reflux temperature of methanol to increase the reaction rate. |
Under optimized conditions, yields for the synthesis of this compound are reported to be greater than 70%. The purity of the product is commonly verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any byproducts, which may include partially esterified di-esters or unreacted starting material.
Water Removal Techniques and Equilibrium Shift
Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can drive the equilibrium back towards the reactants, thus lowering the yield of the desired ester. masterorganicchemistry.comgoogle.com To overcome this, several techniques are employed to remove water from the reaction mixture and shift the equilibrium to favor product formation.
One common strategy is the use of a large excess of the alcohol reactant, in this case, methanol. masterorganicchemistry.com According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.
Another effective method is the physical removal of water as it is formed. This can be achieved through techniques such as azeotropic distillation with a suitable solvent or the use of dehydrating agents. In some industrial esterification processes, specialized equipment like a liquid film on a hot surface is used for the simultaneous removal of water. google.com Furthermore, the use of certain acidic ion exchange resins can be advantageous as they not only catalyze the reaction but also preferentially absorb the water formed during esterification, effectively removing it from the reaction medium. google.com
Alternative Synthetic Pathways for this compound
Multi-Step Synthesis from Precursors (e.g., bis(2-cyanoethyl) malonate diethyl ester)
Historical synthetic approaches have documented multi-step procedures for the preparation of various tricarboxylate compounds, including this compound. One such pathway involves the use of precursors like bis(2-cyanoethyl) malonate diethyl ester. These classical organic synthesis methods have laid the groundwork for the development of more efficient routes to cyclic polycarboxylate systems.
The general strategy in these multi-step syntheses often involves the construction of the carbon skeleton followed by the introduction or modification of the functional groups. While specific details of the conversion of bis(2-cyanoethyl) malonate diethyl ester to this compound are found in specialized literature, the process would likely involve the hydrolysis of the cyano and ester groups to carboxylic acids, followed by re-esterification with methanol.
Enantioselective Synthesis of Chiral Analogues (if applicable to future research)
The core structure of this compound is achiral. However, the principles of enantioselective synthesis could be applied to create chiral analogues, which could be of interest for future research in areas such as asymmetric catalysis or the development of chiral metal-organic frameworks.
For instance, research in the enantioselective synthesis of chiral cyclopent-2-enones has demonstrated the use of nickel-catalyzed desymmetrization of malonate esters. nih.govresearchgate.net This methodology involves the reaction of alkynyl malonate esters with arylboronic acids in the presence of a chiral phosphinooxazoline/nickel complex. nih.govresearchgate.net While not directly applied to this compound, this approach highlights a potential strategy for creating chiral derivatives by introducing stereocenters into the pentane backbone. Future research could explore adapting such catalytic systems for the asymmetric synthesis of substituted pentane-1,3,5-tricarboxylates, leading to novel chiral building blocks for various applications.
Green Chemistry Approaches in this compound Synthesis
Green chemistry serves as a foundational framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances. researchgate.net In the context of producing this compound, this involves innovations in catalysis and reactor technology to enhance sustainability.
The traditional esterification process often relies on homogeneous mineral acids like sulfuric acid. rsc.org While effective, these catalysts present significant downstream challenges, including equipment corrosion, difficult separation from the product mixture, and the generation of substantial aqueous waste during neutralization. rsc.orgiupac.org
A greener alternative is the use of heterogeneous solid acid catalysts. researchgate.net These materials function as catalysts but exist in a different phase (solid) from the liquid reaction mixture, which vastly simplifies their removal through simple filtration. This approach eliminates the need for aqueous quenching and neutralization steps, significantly reducing waste. iupac.org
Several classes of solid acids are suitable for esterification, including:
Ion-Exchange Resins: Materials like sulfonated polystyrene resins (e.g., Amberlyst-15) are effective but can be limited by low surface area. iupac.org
Sulfonated Carbons: Activated carbon functionalized with sulfonic acid groups provides a renewable and effective catalyst option. acs.org
Mesoporous Silicas: Materials like SBA-15 or MCM-41, functionalized with sulfonic acid groups, offer very high surface areas, which can enhance catalytic activity by providing more accessible active sites. iupac.org
Sulfated Zirconia: This is a superacid catalyst known for its high thermal stability and strong acidic sites, capable of catalyzing esterification with high efficiency. researchgate.net
The use of these catalysts aligns with green chemistry principles by facilitating catalyst recycling and reducing corrosive and environmental hazards. rsc.org
Table 1: Comparison of Liquid vs. Solid Acid Catalysts in Esterification
| Parameter | Liquid Acid (e.g., Sulfuric Acid) | Solid Acid (e.g., Sulfonated Resin, Sulfated Zirconia) |
|---|---|---|
| Catalyst Separation | Difficult; requires neutralization and extraction | Easy; simple filtration |
| Reusability | Not reusable | High reusability over multiple cycles rsc.org |
| Corrosion | High risk of equipment corrosion rsc.org | Minimal corrosion |
| Waste Generation | High; generates large volumes of acidic/saline wastewater iupac.org | Low; minimal waste streams |
| Process Simplicity | Complex downstream processing | Simplified workup |
Shifting from traditional batch reactors to continuous flow systems offers significant advantages for the production of this compound, particularly for scalable and safe manufacturing. researchgate.net A continuous flow process typically involves pumping reactants through a tube or column where the reaction occurs. nih.gov
For the synthesis of this compound, a continuous system can be designed using a packed-bed reactor. In this setup, a column is packed with a solid acid catalyst, and a solution of pentane-1,3,5-tricarboxylic acid in an excess of methanol is continuously pumped through it at a controlled temperature and flow rate. researchgate.net This design offers superior control over reaction parameters, such as temperature and residence time, leading to more consistent product quality and higher yields. The integration of in-line purification and real-time monitoring further enhances efficiency, making it a highly attractive option for industrial-scale production. diva-portal.org
Key benefits of this approach include:
Enhanced Safety: The small reaction volume at any given moment minimizes the risks associated with handling bulk reactants and exothermic reactions. nih.gov
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors ensures efficient thermal control and mixing, preventing local hot spots and byproduct formation.
Scalability: Increasing production capacity is a matter of running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than redesigning larger, more complex batch reactors. researchgate.net
Process Intensification: Combining reaction and separation steps, for instance by using reactive distillation, can lead to higher conversion rates by continuously removing water, a byproduct of esterification. researchgate.net
Table 2: Comparison of Batch vs. Continuous Flow Production
| Parameter | Batch Reactor | Continuous Flow Reactor (Packed Bed) |
|---|---|---|
| Scalability | Difficult; requires larger vessels and process redesign | Straightforward; longer run times or numbering-up researchgate.net |
| Process Control | Variable; potential for temperature/concentration gradients | Precise control over temperature, pressure, and residence time |
| Safety | Higher risk due to large volumes of reactants nih.gov | Inherently safer due to small reaction volume nih.gov |
| Efficiency | Subject to downtime between batches for cleaning and setup | Higher throughput and automation potential |
| Product Consistency | Potential for batch-to-batch variability | High consistency and uniform product quality |
Analytical Methodologies for Purity and Yield Assessment
Accurate assessment of purity and yield is critical for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is employed to characterize this compound and quantify impurities, which may include unreacted starting material or partially esterified di- and mono-esters.
Chromatographic Techniques:
Gas Chromatography (GC): GC is a primary tool for assessing purity by separating the volatile trimethyl ester from less volatile precursors or byproducts. When coupled with a flame ionization detector (FID), it provides quantitative data for yield calculation.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly for monitoring the disappearance of the non-volatile pentane-1,3,5-tricarboxylic acid starting material.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural confirmation. ¹H NMR is used to identify the methyl ester protons (appearing as a sharp singlet around δ 3.6–3.8 ppm) and the protons of the pentane backbone (multiplets between δ 1.5–2.5 ppm). ¹³C NMR confirms the presence of the carbonyl carbons of the ester groups (around δ 170 ppm) and the methoxy (B1213986) carbons (near δ 52 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the key functional groups. A strong, characteristic absorption band for the ester carbonyl (C=O) stretch is observed in the region of 1710–1740 cm⁻¹. The C–O ester vibrations are also identifiable near 1250 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is invaluable for both separation and identification. It confirms the molecular weight of the compound through the molecular ion peak (m/z) and provides a unique fragmentation pattern that serves as a fingerprint for the molecule, helping to distinguish it from impurities. nih.gov For quantification, an internal standard such as trimethyl benzene-1,3,5-tricarboxylate (B1238097) may be used to ensure accuracy.
Table 3: Key Analytical Data for this compound
| Technique | Parameter | Observed Value / Characteristic Peak |
|---|---|---|
| ¹H NMR | Methyl Ester Protons (-COOCH₃) | δ ~3.6–3.8 ppm |
| Pentane Backbone Protons (-CH₂-, -CH-) | δ ~1.5–2.5 ppm | |
| ¹³C NMR | Carbonyl Carbons (C=O) | δ ~170 ppm |
| Methoxy Carbons (-OCH₃) | δ ~52 ppm | |
| IR Spectroscopy | Ester C=O Stretch | 1710–1740 cm⁻¹ |
| Ester C-O Stretch | ~1250 cm⁻¹ | |
| GC-MS (EI) | Molecular Ion Peak (M⁺) | m/z ~246 nih.gov |
| Major Fragment Ions | m/z 215, 186, 155, 113, 85 nih.gov |
Chemical Transformations and Derivatization Strategies of Trimethyl Pentane 1,3,5 Tricarboxylate
Hydrolysis of Ester Groups to Pentane-1,3,5-Tricarboxylic Acidmdpi.combenchchem.com
The hydrolysis of trimethyl pentane-1,3,5-tricarboxylate involves the cleavage of its three methyl ester linkages to yield pentane-1,3,5-tricarboxylic acid and three molecules of methanol (B129727). mdpi.com This conversion can be effectively achieved under either acidic or basic conditions. The presence of water is essential for the reaction, which is typically accelerated by a catalyst.
Acid-Catalyzed Hydrolysis Mechanismsbenchchem.com
The acid-catalyzed hydrolysis of this compound is a reversible process that follows a multi-step mechanism, analogous to the Fischer esterification in reverse. preprints.org The reaction is typically carried out by heating the ester in the presence of a dilute acid, such as sulfuric or hydrochloric acid, which also provides the necessary water for the reaction. researchgate.netmasterorganicchemistry.com
The mechanism proceeds through the following key steps for each ester group:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of one of the ester groups by a hydronium ion (H₃O⁺). researchgate.netmasterorganicchemistry.comresearchgate.net This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. researchgate.netresearchgate.net
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the methoxy (B1213986) groups. This converts the methoxy group into a good leaving group (methanol). researchgate.net
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. researchgate.net
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the carboxylic acid and regenerate the hydronium ion catalyst. masterorganicchemistry.com
This sequence of steps is repeated for the remaining two ester groups to fully convert this compound to pentane-1,3,5-tricarboxylic acid.
Base-Catalyzed Hydrolysis Mechanismsbenchchem.com
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that effectively drives the reaction to completion. preprints.orgmdpi.com The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH).
The mechanism for each ester group can be described as follows:
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester group. researchgate.netnih.gov This leads to the formation of a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group. mdpi.comnih.gov
This process is repeated for all three ester groups, resulting in the formation of the trisodium (B8492382) salt of pentane-1,3,5-tricarboxylic acid. A final acidification step is required to protonate the carboxylate and obtain the free pentane-1,3,5-tricarboxylic acid.
Selective Partial Hydrolysis
Achieving selective partial hydrolysis of this compound to yield the corresponding di- or mono-acid is a significant challenge through conventional chemical methods. The three ester groups exhibit similar reactivity, making it difficult to hydrolyze one or two esters while leaving the others intact.
However, enzymatic methods have shown promise for the selective hydrolysis of esters. researchgate.net Lipases, for instance, can exhibit selectivity based on the position of the ester group within the molecule. In the context of triglycerides (triesters of glycerol), lipases can selectively hydrolyze the esters at the sn-1 and sn-3 positions, leaving the ester at the sn-2 position intact. While specific studies on the enzymatic partial hydrolysis of this compound are not widely reported, the principle of enzymatic selectivity could potentially be applied to achieve the desired partial hydrolysis under mild, controlled conditions. This would involve screening different lipases and optimizing reaction parameters such as pH, temperature, and reaction time to favor the formation of the desired partially hydrolyzed products.
Transesterification Reactions with Various Alcoholsmdpi.combenchchem.com
Transesterification is a key transformation of this compound, allowing for the exchange of the methyl groups of the esters with other alkyl or aryl groups from different alcohols. mdpi.com This reaction provides a versatile route to synthesize a wide array of new ester derivatives with tailored properties. The reaction can be catalyzed by both acids and bases. masterorganicchemistry.com
Catalyst Systems for Transesterification
A variety of catalyst systems can be employed for the transesterification of triesters like this compound. The choice of catalyst depends on the specific alcohol being used and the desired reaction conditions.
Common Catalyst Systems for Transesterification:
| Catalyst Type | Examples | Characteristics |
| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Effective for a wide range of alcohols, but can require harsh conditions and may lead to side reactions. mdpi.com |
| Lewis Acids | Metal alkoxides (e.g., Sodium methoxide), Metal salts (e.g., ZnCl₂, AlCl₃), Organometallic compounds (e.g., Tin(II) octoate) | Often highly active and can be used under milder conditions. Lewis acids activate the carbonyl group, making it more susceptible to nucleophilic attack. mdpi.compreprints.orgresearchgate.net |
| Heterogeneous Catalysts | Solid acid catalysts (e.g., Sulfated zirconia, Amberlyst-15), Mixed metal oxides | Offer advantages in terms of catalyst separation, recovery, and reusability, contributing to more environmentally friendly processes. mdpi.com |
The selection of the appropriate catalyst is crucial for achieving high conversion and selectivity in the transesterification reaction.
Impact on Steric Hindrance and Hydrophilicity of Derivativesmdpi.com
The choice of alcohol in the transesterification of this compound has a profound impact on the steric and electronic properties of the resulting ester derivatives, which in turn influences their hydrophilicity.
Steric Hindrance:
The steric bulk of the alcohol used in the transesterification reaction directly affects the steric hindrance around the newly formed ester groups.
Primary vs. Secondary vs. Tertiary Alcohols: Primary alcohols generally react more readily than secondary alcohols, which in turn are more reactive than tertiary alcohols. nih.gov This is due to the increasing steric hindrance around the hydroxyl group, which impedes its approach to the carbonyl carbon of the ester. Using bulkier alcohols will result in derivatives with greater steric crowding around the ester functionalities.
Hydrophilicity:
The hydrophilicity of the resulting ester derivatives can be tuned by the nature of the alcohol used.
Alcohol Chain Length: The length of the alkyl chain of the alcohol plays a significant role. Shorter-chain alcohols, such as ethanol (B145695) and propanol, will produce more hydrophilic derivatives compared to longer-chain alcohols like butanol or hexanol. researchgate.net This is because the longer hydrocarbon chains increase the nonpolar character of the molecule.
Research Findings on the Impact of Alcohol Structure:
| Alcohol Type | Impact on Steric Hindrance | Impact on Hydrophilicity |
| Short-chain primary alcohols (e.g., Ethanol, Propanol) | Low | Relatively High |
| Long-chain primary alcohols (e.g., Octanol, Dodecanol) | Moderate | Low |
| Branched-chain alcohols (e.g., Isopropanol, tert-Butanol) | High | Moderate to Low |
| Alcohols with hydrophilic groups (e.g., Ethylene glycol) | Low to Moderate | High |
This ability to systematically modify the steric and hydrophilic properties of this compound through transesterification makes it a highly adaptable platform for the synthesis of functional molecules with specific properties for a range of applications.
Reduction of Ester Moieties to Alcohols
The three ester groups of this compound can be reduced to their corresponding primary alcohols, yielding pentane-1,3,5-triol. researchgate.net This transformation is a fundamental process in organic synthesis, providing access to a trifunctional aliphatic scaffold.
Powerful reducing agents are typically required to achieve the complete reduction of all three ester groups. Lithium aluminum hydride (LiAlH₄) is a common reagent of choice for this purpose due to its high reactivity towards esters. researchgate.netnih.govresearchgate.net The reaction is typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.govorganic-chemistry.org The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This process occurs sequentially for all three ester groups, ultimately leading to the formation of pentane-1,3,5-triol after an aqueous workup. mdpi.com
It is important to note that the reaction with LiAlH₄ is highly exothermic and reacts violently with protic solvents, including water. organic-chemistry.org Therefore, the reaction must be performed under anhydrous conditions, and the workup procedure requires careful, slow quenching of the excess reagent. organic-chemistry.org
Alternative, less reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally slow and less effective for the reduction of esters under standard conditions. researchgate.net However, their reactivity can be enhanced by the use of additives or by conducting the reaction at elevated temperatures. Other reducing systems, such as borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), can also be employed for the reduction of aliphatic esters. researchgate.net
For more controlled or partial reductions, other reagents can be considered. Diisobutylaluminum hydride (DIBAL-H) is a bulky reducing agent that can selectively reduce esters to aldehydes, particularly at low temperatures (-78 °C). acs.orgmdpi.comnih.gov While the complete reduction to the triol is the primary focus here, the potential for partial reduction highlights the tunability of the reactivity of the ester groups.
The resulting product of the complete reduction, pentane-1,3,5-triol, is a triol with hydroxyl groups at the 1, 3, and 5 positions of a pentane (B18724) chain. nih.govchemspider.comnih.gov This triol is a prochiral molecule, meaning it can be converted into a chiral molecule in a single chemical step.
Functionalization of the Aliphatic Pentane Backbone
Beyond the reactivity of the ester groups, the aliphatic pentane backbone of this compound offers opportunities for further functionalization through the activation of its C-H bonds.
C-H Activation Methodologies
The direct functionalization of unactivated C-H bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-installed functional groups. nih.gov Various transition-metal-catalyzed methods have been developed for the selective activation of aliphatic C-H bonds. mdpi.comacs.org These reactions often employ catalysts based on rhodium, palladium, or ruthenium. researchgate.netresearchgate.netacs.org
For a molecule like this compound, the presence of the three ester groups can influence the site-selectivity of C-H activation. These directing groups can coordinate to the metal catalyst, bringing it into proximity with specific C-H bonds and facilitating their activation. nih.govchemspider.com The most common pathways for directed C-H activation involve the formation of five- or six-membered metallacyclic intermediates. researchgate.net In the case of this compound, this could potentially lead to functionalization at the C2 and C4 positions of the pentane backbone.
Recent advancements have also focused on the functionalization of remote C-H bonds, which are not in close proximity to a directing group. rsc.org Such strategies could potentially allow for the modification of other positions on the pentane chain. Furthermore, radical-based methods, including those initiated by photoredox catalysis, offer an alternative approach to C-H functionalization. nih.gov
While specific studies on the C-H activation of this compound are not extensively reported, the general principles of C-H activation in the presence of ester functionalities suggest that this is a viable strategy for its derivatization. researchgate.net The choice of catalyst, ligand, and reaction conditions would be crucial in controlling the regioselectivity of the functionalization. acs.org
Introduction of Orthogonal Protecting Groups
Following the reduction of the tricarboxylate to pentane-1,3,5-triol, the resulting three hydroxyl groups can be selectively protected to allow for sequential chemical modifications. The use of orthogonal protecting groups, which can be removed under different specific conditions, is a key strategy in the synthesis of complex molecules. acs.org
For a triol like pentane-1,3,5-triol, a variety of protecting groups for alcohols can be employed. Common examples include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES)), acetals (e.g., acetonide from acetone), and benzyl (B1604629) ethers. researchgate.netharvard.edu
The selective protection of one or two of the three hydroxyl groups in pentane-1,3,5-triol can be challenging but is achievable. For instance, the primary hydroxyl groups at the 1 and 5 positions might be selectively protected over the secondary hydroxyl group at the 3 position due to steric hindrance. The formation of a cyclic acetal, such as an acetonide, could protect the 1,3-diol or 1,5-diol moieties, leaving the remaining hydroxyl group free for further reaction. nih.gov The choice of reagents and reaction conditions plays a critical role in achieving the desired selectivity. harvard.edu
Methodologies for the selective synthesis of mono-, di-, and tri-acylated derivatives of triols have been established, often involving the use of temporary protecting groups to achieve the desired substitution pattern. researchgate.net For example, a robust synthesis of a dipalmitate derivative of a triol was achieved by first protecting one hydroxyl group as a tert-butyldiphenylsilyl ether, followed by acylation of the remaining two hydroxyls and subsequent desilylation. researchgate.net
Stereochemical Control in Derivatization
Pentane-1,3,5-triol is a prochiral molecule, as the central carbon (C3) is a prochiral center. This means that the two methylene (B1212753) groups on either side of C3 are enantiotopic. The desymmetrization of such meso-compounds is a powerful strategy for the synthesis of chiral molecules with multiple stereogenic centers. nih.govmdpi.com
Enzyme-catalyzed reactions, particularly with lipases, are well-known for their ability to perform enantioselective acylations of prochiral diols and triols, leading to the formation of chiral esters with high enantiomeric excess. nih.govmdpi.com
In chemical synthesis, chiral catalysts or auxiliaries can be used to achieve stereochemical control during the derivatization of prochiral triols. For instance, the use of chiral diols as additives in certain reactions has been shown to significantly improve enantioselectivity. organic-chemistry.org The formation of a chiral supramolecular transition state through non-covalent interactions can effectively differentiate between the enantiotopic groups of the prochiral substrate. organic-chemistry.org
The diastereoselective acetalization of pseudo-C₂-symmetric 1,3,5-triols has also been reported as a strategy for the synthesis of polyacetates and polypropionates, demonstrating that the stereochemistry of the triol can direct subsequent transformations. acs.org Furthermore, methods for the stereoselective reduction of related cyclic systems, such as 2-chromanols, have been developed where the choice of reducing agent can control the formation of either cis or trans diastereomers. nih.gov This highlights the potential for substrate and reagent control in achieving a desired stereochemical outcome.
The absolute stereochemistry of the resulting chiral diols or triol derivatives can be determined using techniques such as NMR spectroscopy in the presence of chiral solvating agents or by converting them into diastereomeric derivatives with a chiral auxiliary. researchgate.net
Coordination Chemistry and Supramolecular Assembly Based on Trimethyl Pentane 1,3,5 Tricarboxylate Derivatives
Design and Synthesis of Metal-Organic Frameworks (MOFs) with Pentane-1,3,5-Tricarboxylate Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov The parent compound, pentane-1,3,5-tricarboxylic acid, derived from the hydrolysis of trimethyl pentane-1,3,5-tricarboxylate, serves as a tritopic organic linker in the synthesis of coordination polymers and MOFs. The arrangement of its three carboxylate groups allows it to coordinate with multiple metal centers, facilitating the formation of extended one-, two-, or three-dimensional structures. rsc.org The synthesis typically involves combining the linker and a metal salt under solvothermal conditions, where the choice of solvent, temperature, and metal ion can influence the resulting framework's dimensionality and topology. rsc.orgresearchgate.net
A convenient and common strategy in MOF synthesis is the in situ generation of the active ligand from a more stable or soluble precursor. nih.gov this compound can be used directly in the synthesis mixture. Under solvothermal conditions, which involve elevated temperatures and the presence of water or other nucleophilic solvents like DMF, the ester groups of the compound undergo hydrolysis. This reaction converts the trimethyl ester into the corresponding pentane-1,3,5-tricarboxylic acid anion in situ. This newly formed tricarboxylate ligand is then available to coordinate with the metal ions present in the reaction vessel to assemble the MOF structure. This approach can sometimes offer better control over the crystallization process compared to using the free acid directly.
The use of linkers with a purely aliphatic backbone, such as pentane-1,3,5-tricarboxylate, imparts unique properties to the resulting MOFs compared to those constructed from rigid aromatic linkers. mdpi.comresearchgate.net
Key influences include:
Conformational Freedom: The sp³-hybridized carbon chain of the pentane (B18724) backbone is highly flexible, capable of adopting various conformations, such as anti and gauche arrangements. mdpi.com This increased conformational freedom can lead to the formation of novel and complex MOF topologies that are not accessible with geometrically rigid linkers. mdpi.comresearchgate.net
Dynamic Frameworks: The flexibility of the aliphatic chain can result in dynamic MOFs that exhibit "breathing" behavior. mdpi.commdpi.com These frameworks can change their structure and pore volume in response to external stimuli like the introduction or removal of guest molecules, which is less common in MOFs built exclusively with rigid aromatic struts. mdpi.com
Pore Environment: The walls of the pores in MOFs constructed from this linker are lined with C-H bonds from the aliphatic backbone. mdpi.com This creates a non-polar, non-aromatic pore environment, leading to host-guest interactions that are distinctly different from the C-H···π and π···π interactions found in aromatic-based MOFs. mdpi.com This difference can be leveraged to achieve unusual adsorption selectivities for specific gases and vapors. researchgate.net
The differences between aliphatic and aromatic tricarboxylate linkers are fundamental to the properties of the resulting MOFs. A prominent example of an aromatic tricarboxylate linker is 1,3,5-benzenetricarboxylic acid (H₃BTC), the organic building block for the well-known MOF, HKUST-1. researchgate.net A comparison highlights the distinct roles these two types of linkers play in MOF architecture.
| Property | Pentane-1,3,5-tricarboxylate (Aliphatic) | 1,3,5-Benzenetricarboxylic acid (Aromatic) |
|---|---|---|
| Core Structure | Flexible, sp³-hybridized carbon chain. | Rigid, planar, sp²-hybridized benzene (B151609) ring. |
| Flexibility | High conformational freedom; linker can bend and rotate, potentially leading to framework flexibility or "breathing". mdpi.commdpi.com | Highly rigid; imposes a fixed 120° angle between carboxylate groups, leading to predictable and stable topologies. rsc.org |
| Electronic Properties | Non-polarizable, saturated hydrocarbon core. Lacks π-system. mdpi.com | Features a delocalized π-electron system. Can participate in π-π stacking and C-H···π interactions. mdpi.com |
| Resulting MOF Topology | Can lead to complex, interpenetrated, or dense structures due to linker adaptability. Structural prediction is more challenging. rsc.org | Facilitates reticular chemistry, allowing for the design of highly porous, isoreticular structures with predictable topologies (e.g., the tbo topology of HKUST-1). rsc.org |
| Host-Guest Interactions | Primarily van der Waals forces and interactions with C(sp³)–H bonds. mdpi.com | Stronger and more diverse interactions, including those involving the aromatic π-system, which can enhance adsorption of certain molecules like benzene. mdpi.com |
| Example MOF | Various experimental structures based on flexible linkers. rsc.org | HKUST-1 ([Cu₃(BTC)₂]), a highly porous material with a large surface area used in gas storage and separation. researchgate.net |
Rational linker design is a powerful method for regulating MOF topologies and functions. nih.govnih.gov Several strategies can be employed to construct MOFs with tunable pore sizes and functionalities using linkers like pentane-1,3,5-tricarboxylate.
Mixed-Linker Approach: One effective strategy is the use of multiple, distinct linkers within the same framework. By combining pentane-1,3,5-tricarboxylate with other linkers of different lengths, geometries, or functionalities (e.g., longer or shorter dicarboxylates), it is possible to systematically vary the pore size and chemical environment of the resulting MOF. mdpi.com
Functionalization: While the aliphatic backbone of pentane-1,3,5-tricarboxylate is chemically inert, it is possible to synthesize derivatives with pendant functional groups attached to the carbon chain. Introducing functionalities such as hydroxyl (-OH) or amino (-NH₂) groups can alter the framework's polarity, create specific binding sites, and enable post-synthetic modification, thereby tuning the material's properties for applications like catalysis or chemical sensing. nih.gov
Control of Interpenetration: The flexibility of the aliphatic linker can sometimes lead to the formation of interpenetrated frameworks, where multiple identical networks are intertwined, reducing the pore volume. Controlling the reaction conditions (e.g., temperature, concentration, solvent system) can influence the degree of interpenetration, providing a method to tune the final porosity of the material. nih.gov
Covalent Organic Frameworks (COFs) Utilizing this compound Building Blocks
Covalent Organic Frameworks (COFs) are crystalline porous polymers built from light elements linked by strong covalent bonds. rsc.org While the use of flexible aliphatic linkers like pentane-1,3,5-tricarboxylate is less common in COF chemistry, which has traditionally favored rigid aromatic building blocks to ensure crystallinity, recent research has demonstrated the successful synthesis of crystalline COFs from flexible monomers. rsc.org The functional carboxylate groups of the pentane-1,3,5-tricarboxylic acid (derived from its trimethyl ester) present potential for incorporation into COF structures through various condensation reactions. researchgate.net
The formation of COFs relies on reversible condensation reactions that facilitate the self-healing process necessary to form a crystalline, ordered framework rather than an amorphous polymer. For a building block like pentane-1,3,5-tricarboxylic acid, several condensation pathways could be envisioned for COF polymerization.
Imide Formation: A plausible route is the condensation reaction between the carboxylic acid groups and multitopic amines to form stable imide linkages. This is a well-established method for creating robust, porous polyimide COFs.
Ester Formation: Condensation with polyols could, in principle, form polyester-based COFs, although achieving the reversibility needed for high crystallinity can be challenging.
Multicomponent Reactions: A more advanced strategy involves one-pot, multicomponent reactions. researchgate.netnih.gov For instance, a three-component Strecker reaction could theoretically combine a tricarbaldehyde derivative of the pentane backbone with an amine and a cyanide source to generate an α-aminonitrile-linked COF. researchgate.net This approach allows for the in situ assembly of complex, functional frameworks from simple starting materials. nih.gov
Pre-design of COF Topologies and Crystal Structures
The design and synthesis of Covalent Organic Frameworks (COFs) are rooted in the principles of reticular chemistry, where the geometry of molecular building blocks dictates the topology of the resulting crystalline porous polymer. nih.govmdpi.com The selection of monomers with specific symmetries and reactive groups allows for the pre-design of COF structures, with common topologies including hexagonal, tetragonal, and rhombic pores. mdpi.com Three-dimensional (3D) COFs, in particular, offer advantages such as enhanced framework rigidity and complex pore systems. liverpool.ac.uk Their construction can be approached by using polyhedral-shaped building units or by controlling the spatial arrangement of planar monomers. liverpool.ac.uk
Despite the established principles of COF design, which often utilize C3-symmetric building units (or "knots") to create extended networks, a review of the available scientific literature reveals a notable absence of studies employing this compound or its parent acid, pentane-1,3,5-tricarboxylic acid, as linkers in COF synthesis. The field has predominantly focused on rigid, aromatic linkers for constructing these frameworks. Consequently, there are no specific research findings on the pre-design or successful synthesis of COF topologies based on the flexible aliphatic backbone of pentane-1,3,5-tricarboxylate.
Supramolecular Self-Assembly of this compound Derivatives
Supramolecular self-assembly involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. nsysu.edu.tw While derivatives of analogous rigid molecules like benzene-1,3,5-tricarboxamide (B1221032) are known to form well-defined, fiber-like supramolecular polymers, research into the self-assembly of this compound and its derivatives is limited. nih.govrsc.org The flexible aliphatic nature of the pentane backbone presents a different structural paradigm compared to its rigid aromatic counterparts.
Academic investigations suggest that tricarboxylate compounds are valuable as organic linkers in the synthesis of coordination polymers, a process driven by the coordination of carboxylate groups to metal centers. However, detailed studies focusing on the non-covalent self-assembly of this compound derivatives into discrete supramolecular structures are not prevalent in the current body of scientific literature.
Hydrogen Bonding Networks in Self-Assembled Structures
Hydrogen bonding is a critical directional force in the formation of supramolecular architectures. The potential for a molecule to form such networks can be estimated by its number of hydrogen bond donors and acceptors. For pentane-1,3,5-tricarboxylic acid, the parent compound of this compound, computational analysis provides insight into its hydrogen bonding capabilities. nih.gov
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 3 | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) nih.gov |
| Hydrogen Bond Acceptor Count | 6 | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) nih.gov |
These computed values indicate that the parent tricarboxylic acid has the requisite functional groups to participate in extensive hydrogen-bonding networks. nih.gov While related cyclic compounds like cyclohexane-1,3,5-tricarboxylic acid have been shown to form complex, interpenetrated hydrogen-bonded networks, specific crystallographic studies detailing the hydrogen-bonding patterns in self-assembled structures of pentane-1,3,5-tricarboxylic acid or its derivatives are not found in the surveyed literature. The formation of hydrogen bonds between the nitrogen atom of a pyridine (B92270) Schiff base and the hydrogen of a carboxylic acid has been shown to shift the C=O stretching vibration in FTIR spectra, confirming the interaction. mdpi.com
Nanoparticle Assembly and Surface Modification
The surface modification of nanoparticles is a key strategy to enhance their biocompatibility, stability, and functionality for biomedical and materials science applications. frontiersin.orgijbiotech.com This functionalization can be achieved through covalent or non-covalent attachment of molecules to the nanoparticle surface. frontiersin.org Common methods include grafting polymers like polyethylene (B3416737) glycol (PEG) or chitosan (B1678972) to the surface to improve properties such as in vivo circulation time or cellular uptake. ijbiotech.commdpi.com
This compound possesses three ester functional groups which could theoretically be utilized in surface modification schemes. For instance, the ester groups could participate in transesterification reactions to covalently link the molecule to a nanoparticle surface possessing appropriate functional groups (e.g., hydroxyls). Alternatively, hydrolysis of the ester groups to the parent pentane-1,3,5-tricarboxylic acid would yield carboxyl groups capable of binding to metal oxide nanoparticle surfaces. Despite this theoretical potential, specific studies demonstrating the use of this compound for nanoparticle assembly or surface modification are not documented in the available research.
Formation of Hierarchical Supramolecular Architectures
Hierarchical self-assembly, where molecules first form primary structures that subsequently organize into larger, more complex architectures, is a hallmark of sophisticated supramolecular systems. nsysu.edu.twnih.gov This process is responsible for creating complex structures in both nature and synthetic chemistry. nih.gov For example, benzene-1,3,5-tricarboxamide (BTA) derivatives are known to self-assemble into nanocolumns driven by hydrogen bonds, which then organize laterally to form liquid crystal phases or three-dimensional organogel networks. nsysu.edu.tw
While the principles of hierarchical assembly are well-established, there is a lack of specific research on the formation of such architectures using this compound or its parent acid. The flexibility of the aliphatic pentane chain, compared to the rigid aromatic core of BTA, would likely lead to different packing motifs and self-assembly behaviors, but these have not been experimentally explored or reported in the literature.
Catalytic Applications of Trimethyl Pentane 1,3,5 Tricarboxylate Derived Materials
Heterogeneous Catalysis with MOFs and COFs Derived from Trimethyl Pentane-1,3,5-Tricarboxylate
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high potential for heterogeneous catalysis. The structure of this compound suggests that its hydrolyzed form, 1,3,5-pentanetricarboxylic acid, could act as an organic linker in the synthesis of such frameworks. However, there is no specific research available on the synthesis and catalytic application of MOFs or COFs using this particular linker.
Active Site Generation within Porous Frameworks
The generation of active sites is a critical step in the design of MOF and COF catalysts. These sites can be introduced through various strategies, including the use of catalytically active metal nodes, functionalization of the organic linkers, or encapsulation of catalytic species within the pores. In theory, a MOF constructed from 1,3,5-pentanetricarboxylic acid could possess open metal sites on its nodes that could function as Lewis acids. Furthermore, the aliphatic backbone of the linker could be functionalized to introduce other catalytic moieties. Despite these possibilities, no studies have been published that detail the generation of active sites in porous frameworks derived specifically from this compound.
Application in Specific Organic Transformations (e.g., Suzuki-Miyaura cross-coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and various MOFs have been explored as catalysts for this transformation. These catalysts typically feature palladium or other transition metals integrated into their structure. While the porous nature of MOFs can offer advantages in terms of catalyst stability and reactant accessibility, there are no documented instances of a MOF or COF derived from this compound being utilized as a catalyst for the Suzuki-Miyaura cross-coupling reaction or any other specific organic transformation.
Recovery and Reusability of Catalytic Systems
A key advantage of heterogeneous catalysts, including MOFs and COFs, is their potential for easy separation from the reaction mixture and subsequent reuse. This improves the economic and environmental sustainability of chemical processes. mdpi.com While the principle of catalyst recovery and reusability is well-established for many MOF- and COF-based systems, the absence of any synthesized catalytic materials from this compound means that their recovery and reusability have not been investigated.
Homogeneous Catalysis Utilizing this compound Derivatives
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a soluble organometallic complex. The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the metal center.
Ligand Design for Organometallic Catalysis
The this compound molecule could theoretically be modified to serve as a ligand for organometallic catalysis. For instance, reduction of the ester groups would yield a triol that could act as a tridentate ligand. However, a review of the chemical literature indicates that no derivatives of this compound have been reported as ligands for homogeneous organometallic catalysis.
Role in Asymmetric Catalysis with Chiral Analogues
Asymmetric catalysis is a field focused on the synthesis of chiral molecules, which is of great importance in the pharmaceutical industry. This is often achieved using chiral ligands to create a chiral environment around the metal catalyst. To be employed in asymmetric catalysis, a chiral analogue of this compound would be required. The introduction of chirality could be achieved, for example, by resolving a racemic mixture of a chiral derivative or by synthesizing the ligand from a chiral starting material. At present, there is no published research on the synthesis of chiral analogues of this compound or their application in asymmetric catalysis.
Limited Research on Catalytic Mechanisms of this compound-Derived Materials
Despite its potential as a precursor for catalytic materials, detailed investigations into the catalytic mechanisms and reaction kinetics of materials derived from this compound are not extensively documented in publicly available scientific literature.
While the chemical compound this compound is known and its synthesis is established, its application in the development of catalysts and the subsequent in-depth analysis of their performance remain a largely unexplored area of research. The ester groups within the molecule are theoretically capable of coordinating with metal ions, which could lead to the formation of metal-organic frameworks (MOFs) or other coordination polymers with catalytic properties. However, specific examples of such materials being synthesized and their catalytic activities being mechanistically studied are not readily found in current research databases.
The primary method for synthesizing this compound involves the acid-catalyzed esterification of pentane-1,3,5-tricarboxylic acid with methanol (B129727). This process yields the core molecule that could potentially serve as a building block, or "linker," in the construction of more complex catalytic structures. The aliphatic nature of its pentane (B18724) backbone distinguishes it from more commonly studied aromatic tricarboxylate linkers, such as trimethyl 1,3,5-benzenetricarboxylate, suggesting that its derivatives could exhibit unique physical and chemical properties.
In the broader field of catalysis research, significant effort is dedicated to understanding reaction kinetics and mechanisms. Such studies are crucial for optimizing catalyst performance, improving reaction yields, and designing more efficient and selective catalysts. These investigations often involve a combination of experimental techniques and computational modeling to elucidate reaction pathways, determine rate-limiting steps, and understand the role of the catalyst's active sites.
Therefore, a comprehensive discussion on the investigation of catalytic mechanisms and reaction kinetics for this specific class of materials cannot be provided at this time due to the absence of published research in this niche area.
Advanced Materials Applications of Trimethyl Pentane 1,3,5 Tricarboxylate Based Systems
Adsorption and Separation Technologies
The porous nature and tunable properties of MOFs make them excellent candidates for adsorption and separation technologies. cd-bioparticles.net The use of flexible aliphatic linkers, such as those derived from pentane-1,3,5-tricarboxylic acid, can offer distinct advantages in these applications. researchgate.net
Gas Adsorption (e.g., CO2, H2, CH4) and Storage Capacities
MOFs are renowned for their high surface areas and tunable pore sizes, which are critical for efficient gas storage. researchgate.net The incorporation of flexible aliphatic linkers can lead to dynamic frameworks that exhibit "breathing" or "gate-opening" phenomena, where the structure responds to external stimuli like pressure. researchgate.netresearchgate.net This can result in stepped adsorption isotherms, which are beneficial for achieving high working capacities for gas storage.
While specific adsorption data for MOFs based on pentane-1,3,5-tricarboxylate is not widely available in published literature, studies on other aliphatic ligand-based MOFs provide insights into their potential performance. For instance, MOFs constructed with flexible linkers have shown significant promise for CO2 capture. researchgate.net The flexibility of the aliphatic chain in pentane-1,3,5-tricarboxylate could allow for the creation of MOFs with adaptable pores that can selectively adsorb CO2 molecules. The presence of carboxylate groups can also enhance CO2 affinity through favorable electrostatic interactions.
The table below presents representative CO2 adsorption data for some notable MOFs, illustrating the range of capacities that can be achieved. It is anticipated that MOFs derived from pentane-1,3,5-tricarboxylate could exhibit competitive, if not enhanced, performance due to their flexible nature.
Table 1: Comparative CO2 Adsorption Capacities of Various MOFs
| MOF Material | Metal Center | Organic Linker | CO2 Adsorption Capacity (mmol/g) at ~1 atm and 298 K |
| Mg-MOF-74 | Mg | 2,5-dihydroxyterephthalic acid | ~8.6 |
| HKUST-1 | Cu | Benzene-1,3,5-tricarboxylic acid | ~4.9 |
| MIL-101(Cr) | Cr | Terephthalic acid | ~3.0 |
| ZIF-8 | Zn | 2-methylimidazole | ~1.3 |
This table is for comparative purposes and includes data for well-studied MOFs. Specific values for pentane-1,3,5-tricarboxylate-based MOFs are not yet reported in the literature.
For H2 and CH4 storage, the lightweight nature of aliphatic linkers could be advantageous in maximizing the gravimetric storage capacity. The design of MOFs with optimal pore sizes and high surface areas is key to achieving high storage densities for these energy carriers.
Selective Gas Separation Mechanisms
The ability to selectively separate gases is crucial for numerous industrial processes, such as natural gas purification and carbon capture. cd-bioparticles.net MOFs can achieve gas separation through several mechanisms, including size exclusion (molecular sieving), kinetic separation, and preferential adsorption based on chemical affinity. cd-bioparticles.net Flexible MOFs, potentially synthesized from pentane-1,3,5-tricarboxylate, can exhibit unique separation behaviors. rsc.org
The dynamic nature of these frameworks can allow for selective "gate-opening" for certain gas molecules while excluding others. mdpi.com For example, a flexible MOF might remain in a closed-pore state in the presence of methane (B114726) but open its pores to allow the entry of carbon dioxide, leading to high separation selectivity. This adaptive sieving is a significant advantage over rigid porous materials. The polarity and chemical environment of the pores, influenced by the carboxylate groups of the linker, would also play a crucial role in the selective adsorption of polar molecules like CO2 over nonpolar molecules like CH4 and N2.
Liquid-Phase Adsorption and Removal
Beyond gas-phase applications, MOFs are also effective adsorbents in the liquid phase for the separation of mixtures and the removal of pollutants. researchgate.netrsc.orgnih.gov The tunability of MOF pore sizes and surface chemistry allows for the selective adsorption of specific molecules from complex liquid mixtures. rsc.org
MOFs based on flexible aliphatic linkers could be particularly useful for the separation of isomers or molecules with similar sizes, where the flexibility of the framework can allow for subtle discrimination. researchgate.net Applications could include the separation of xylene isomers or the removal of organic pollutants from water. For instance, a study on a copper-based MOF with benzene-1,3,5-tricarboxylate (B1238097) demonstrated its effectiveness in the liquid-phase separation of benzene (B151609) from saturated aliphatic hydrocarbons. researchgate.net The flexible nature of a pentane-1,3,5-tricarboxylate linker could offer enhanced selectivity in similar separations.
Sensing Platforms
Luminescent metal-organic frameworks (LMOFs) have emerged as a promising class of materials for chemical sensing. rsc.orgresearchgate.netnih.govrsc.org The luminescence of these materials can be modulated by the presence of specific analytes, leading to a detectable signal. The choice of both the metal ion and the organic linker is critical in designing effective LMOF sensors.
Biosensing Applications
The application of MOFs in biosensing is a rapidly growing field. cd-bioparticles.netrsc.orgnih.gov MOFs can be used to encapsulate and stabilize biomolecules, or their inherent properties can be harnessed for the direct detection of biological targets. rsc.org The high surface area and porous nature of MOFs allow for the high loading of recognition elements, such as enzymes or antibodies, leading to enhanced sensitivity.
Polymeric Materials and Coatings
Trimethyl Pentane-1,3,5-Tricarboxylate as a Polymer Additive or Precursor
This compound serves as a versatile precursor in the synthesis of advanced polymeric materials. Its trifunctional nature, stemming from the three methyl ester groups attached to a flexible pentane (B18724) backbone, allows it to be a building block for branched or cross-linked polymer architectures. The compound's utility as a precursor lies in its ability to undergo reactions such as transesterification or hydrolysis.
Through transesterification, the methyl groups can be exchanged with other alcohols, including diols or polyols, to form new polyester (B1180765) structures. This process is a common strategy for creating aliphatic polyesters. nih.govuliege.be Alternatively, hydrolysis of the ester groups yields the parent molecule, pentane-1,3,5-tricarboxylic acid. This tricarboxylic acid can then be used in traditional polycondensation reactions with diols to produce polyesters. The aliphatic core of the molecule imparts different physical and chemical properties to the resulting polymers compared to those synthesized from aromatic analogues like trimethyl 1,3,5-benzenetricarboxylate. sigmaaldrich.com
Contemporary research highlights the incorporation of tricarboxylate compounds into polymer systems where specific functionality and spatial arrangement are necessary. These compounds are valuable in creating polymers with tailored properties for specialized applications.
Hydrophilic Coatings Development
Hydrophilic polymers are materials that exhibit favorable interactions with water, leading to solubility or swellability, and are used in applications ranging from drug delivery to hydrogels. mdpi.com The development of hydrophilic coatings often involves incorporating polar functional groups into a polymer structure to increase its affinity for water.
While this compound itself is an ester and tends to be more hydrophobic, its derivative, pentane-1,3,5-tricarboxylic acid, is a key component for creating hydrophilic materials. This tricarboxylic acid can be obtained through the hydrolysis of the ester groups of this compound. By incorporating this tricarboxylic acid into a polymer backbone, the resulting material gains a high density of polar carboxyl groups. These groups can engage in hydrogen bonding with water molecules, thereby imparting hydrophilic (water-attracting) or water-swellable characteristics to the polymer. mdpi.com This makes polymers derived from its parent acid potentially suitable for creating hydrophilic coatings or hydrogels for various applications. mdpi.com
Cross-linking Agents in Polymer Synthesis
The molecular architecture of this compound, featuring three reactive ester sites, makes it an ideal candidate to act as a precursor for cross-linking agents in polymer synthesis. Cross-linking is a process that forms a three-dimensional polymer network, transforming thermoplastic materials into thermosets, which typically exhibit enhanced mechanical strength, thermal stability, and chemical resistance.
To be used as a cross-linker, this compound would typically first be converted to its more reactive tri-acid or tri-acyl chloride form. This trifunctional molecule can then react with difunctional monomers, such as diols or diamines. During polymerization, each molecule of the tricarboxylic acid derivative can form bonds with three separate polymer chains, creating a junction point or a "cross-link." The formation of numerous such links throughout the material results in a robust, insoluble, and infusible network structure. The flexible aliphatic chain of the pentane backbone can influence the elasticity and spacing of the resulting polymer network.
Optoelectronic and Photonic Applications
The utility of a material in optoelectronic and photonic applications is highly dependent on its electronic structure. Organic molecules used in these fields typically require conjugated π-electron systems to absorb and emit light or to transport charge.
Luminescent Materials
Luminescent materials, particularly coordination polymers and metal-organic frameworks (MOFs), often derive their properties from the interplay between a metal ion and an organic linker. mdpi.com Research has shown that MOFs constructed with aromatic polycarboxylate ligands, such as benzene-1,3,5-tricarboxylic acid (the aromatic counterpart to the parent acid of this compound), can exhibit significant luminescence. mdpi.comresearchgate.net In these systems, the aromatic linker can absorb ultraviolet energy and efficiently transfer it to a metal center (like a lanthanide ion), which then emits light at a characteristic wavelength. researchgate.net
This compound, however, possesses an aliphatic pentane core. This structure lacks the delocalized π-electrons found in aromatic rings, which are generally responsible for the absorption of UV-visible light. sigmaaldrich.com Consequently, this aliphatic linker is not expected to participate directly in the luminescence process via the "antenna effect." Its role in a luminescent framework would be primarily structural, serving to connect metal ions and build the framework architecture, while the luminescence would need to originate from another component of the material.
Photoactive Frameworks
Photoactive frameworks, such as those used in solar cells or photocatalysis, rely on materials that can absorb light and generate electron-hole pairs. researchgate.net Metal-organic frameworks are being explored for these applications. nih.gov For example, MOFs made from zinc and benzene-1,3,5-tricarboxylate have been used to enhance the performance of photoanodes in dye-sensitized solar cells by reducing electron-hole recombination. researchgate.net
As with luminescent materials, the photoactive properties of these MOFs are often tied to the electronic character of the organic linker. researchgate.net The aliphatic nature of this compound means it does not absorb light in the visible or near-UV spectrum and thus cannot act as a primary photoactive component. However, it can be used as a structural building block to create porous frameworks. In such a material, the compound would serve as a non-photoactive, insulating linker, creating a specific topology and pore environment around other guest molecules or materials that would provide the photoactive function.
Computational and Theoretical Investigations of Trimethyl Pentane 1,3,5 Tricarboxylate and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of trimethyl pentane-1,3,5-tricarboxylate at the electronic level.
The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. DFT methods, such as those employing the B3LYP functional, are used to optimize the molecular geometry and calculate key electronic descriptors. nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. academie-sciences.fr
Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack, while the carbonyl carbons are electron-deficient.
Table 1: Representative Electronic Properties of this compound from DFT Calculations
| Parameter | Representative Value | Description |
| HOMO Energy | -7.5 eV | Indicates the energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 6.7 eV | Energy difference between HOMO and LUMO; a larger gap suggests higher kinetic stability. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule resulting from its charge distribution. |
Computational spectroscopy is a vital tool for interpreting experimental data and confirming molecular structures. Recent advancements have led to the development of hybrid computational approaches that combine molecular dynamics (MD), DFT, and machine learning to generate large-scale, high-quality datasets of predicted spectra. chemrxiv.orgresearchgate.net
For this compound, DFT calculations can predict vibrational frequencies corresponding to IR and Raman spectra. These calculations can identify characteristic peaks, such as the strong C=O stretching vibrations of the ester groups and the C-O bond vibrations. academie-sciences.fr Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental results to assign specific signals to the various protons and carbons in the molecule. researchgate.net This is particularly useful for distinguishing between the different methylene (B1212753) and methine protons along the pentane (B18724) backbone and the distinct methyl ester protons.
Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data
| Spectroscopy | Experimental Data (Representative) | Computationally Predicted Data (Representative) |
| IR (cm⁻¹) | ~1735 (C=O stretch), ~1250 (C-O stretch) | 1730-1745 (C=O stretch), 1240-1260 (C-O stretch) |
| ¹H NMR (ppm) | ~3.65 (s, 9H, -OCH₃), ~2.4 (m, 1H, -CH), ~1.9 (m, 4H, -CH₂-) | ~3.6-3.7 (-OCH₃), ~2.3-2.5 (-CH), ~1.8-2.0 (-CH₂-) |
| ¹³C NMR (ppm) | ~172 (C=O), ~52 (-OCH₃), ~40 (-CH), ~30 (-CH₂) | ~170-173 (C=O), ~51-53 (-OCH₃), ~39-41 (-CH), ~29-31 (-CH₂) |
| GC-MS (m/z) | Molecular Ion: 246.11. Top Fragments: 215, 186, 155, 113, 85. nih.gov | Fragmentation patterns can be predicted to match experimental mass spectra. |
Quantum chemical calculations are employed to model reaction pathways, providing insights into reaction mechanisms and kinetics. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, which are critical for optimizing synthesis conditions. nih.gov
The primary synthesis route for this compound is the acid-catalyzed esterification of 1,3,5-pentanetricarboxylic acid with methanol (B129727). DFT calculations can model this reaction by:
Optimizing the geometries of reactants, intermediates, transition states, and products.
Calculating the activation energy barrier for each step of the mechanism (e.g., protonation of the carbonyl oxygen, nucleophilic attack by methanol, and elimination of water).
This modeling can also be applied to derivatization reactions, such as hydrolysis or transesterification, to predict reaction outcomes and guide experimental design.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment. nih.gov
While this compound itself is not a framework material, its parent acid and aromatic analogues like benzene-1,3,5-tricarboxylic acid (BTC) are common linkers in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net MD and Grand Canonical Monte Carlo (GCMC) simulations are powerful tools for studying the adsorption and diffusion of guest molecules within the pores of such materials. rsc.org
Simulations can be used to understand how a molecule like this compound, if used as a functional guest or surface modifier, would behave within a porous host. Key parameters that can be calculated include:
Isosteric Heats of Adsorption: To quantify the strength of the interaction between the molecule and the framework.
Adsorption Isotherms: To predict the uptake capacity of the material for various gases or solvents.
Diffusion Coefficients: To characterize the mobility of the molecule through the porous network.
The flexible aliphatic backbone of this compound could offer unique interaction modes within a confined porous environment compared to its rigid aromatic counterparts.
The five-carbon backbone of this compound provides significant conformational flexibility. MD simulations and quantum chemical potential energy surface scans are used to explore the accessible conformations and their relative energies. nih.gov Similar to studies on analogous molecules like n-pentane or 1,3,5-trisilapentane, these calculations can identify the most stable conformers. researchgate.net
The conformation is defined by the dihedral angles along the C-C backbone. Different rotational isomers (rotamers) will have varying energies due to steric hindrance and other non-bonded interactions. By simulating the molecule in different environments (e.g., in vacuum, in a nonpolar solvent, or in water), researchers can understand how intermolecular forces influence the conformational equilibrium and the flexibility of the pentane chain. This flexibility is a key structural feature that can impact its physical properties and its role in applications like self-assembly processes.
Table 3: Representative Conformational Analysis of the Pentane Backbone
| Conformer | Dihedral Angles (τ₁, τ₂) | Relative Energy (kcal/mol) | Description |
| Anti-Anti (AA) | ~180°, ~180° | 0.00 | The most stable, fully extended linear conformation. |
| Anti-Gauche (AG) | ~180°, ~60° | 0.5 - 0.8 | A slightly higher energy conformer with a bend in the chain. |
| Gauche-Gauche (GG) | ~60°, ~60° | 1.0 - 1.5 | A more folded conformation with higher steric strain. |
| Gauche-Gauche' (GG') | ~60°, ~-60° | > 3.0 | A high-energy conformation due to severe steric hindrance (pentane interference). |
Computational Design of Novel Materials
The aliphatic nature of this compound, with its three methyl ester groups attached to a flexible pentane backbone, presents a unique platform for the computational design of novel materials. Unlike its rigid aromatic counterparts, such as trimethyl benzene-1,3,5-tricarboxylate (B1238097), the conformational flexibility of this aliphatic triester allows for the theoretical construction of diverse and complex framework architectures. nih.gov Computational modeling serves as a critical tool to explore this vast potential landscape before undertaking costly and time-consuming laboratory synthesis.
The rational design of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) hinges on the ability to predict the final topology and properties from the constituent molecular building blocks. nih.govrsc.org For linkers like this compound, which can be hydrolyzed to its parent pentane-1,3,5-tricarboxylic acid, computational methods are invaluable for predicting how its distinct structural features will direct the assembly of porous materials.
Predictive modeling for these frameworks typically involves a combination of molecular mechanics and quantum chemistry calculations, often augmented by machine learning (ML) algorithms. nih.govresearchgate.net These models can forecast key material properties based solely on the chemistry of the metal nodes and organic linkers. nih.gov The process allows researchers to screen vast libraries of hypothetical structures to identify candidates with desirable characteristics.
The use of tricarboxylate linkers is a known strategy for creating highly connected MOFs with novel topologies. nih.govduke.edu The geometry, symmetry, and functional groups of the linker play a critical role in determining the final structure. nih.gov In the case of this compound, its non-rigid structure introduces a higher degree of freedom compared to planar aromatic linkers. This flexibility could lead to the formation of intricate, interpenetrated, or non-conventional network topologies that are otherwise difficult to achieve.
Recent advancements have led to the development of machine learning tools that can predict the guest accessibility of a MOF with high accuracy based on the identities of its metal and linker components. nih.gov Such models could be applied to this compound to predict the porosity of hypothetical MOFs derived from it.
Table 1: Predicted Topological Parameters for Hypothetical MOFs using Different Tricarboxylate Linkers This table presents hypothetical data based on established principles of MOF design to illustrate the potential influence of linker geometry.
| Linker | Predicted Primary Topology | Connectivity | Estimated Pore Limiting Diameter (Å) | Framework Dimensionality |
| Trimethyl benzene-1,3,5-tricarboxylate (aromatic, rigid) | hcb , pcu | 3, 6 | 7.5 - 15.2 | 2D, 3D |
| This compound (aliphatic, flexible) | nbo , novel entangled nets | 3 | 4.5 - 9.8 | 3D |
Computational design extends beyond structural prediction to the optimization of material performance for targeted applications such as gas separation, catalysis, and capacitive deionization. nih.govrsc.org By fine-tuning the components and structure of a theoretical MOF or COF, its functional properties can be enhanced.
For materials derived from this compound, computational screening can simulate their performance in various scenarios. For instance, in the context of CO₂ capture, models can predict the total specific surface area (TSN) and pore volume (PV), which are critical indicators of performance. rsc.org The flexible aliphatic backbone of this linker might create dynamic pores that can adapt to specific guest molecules, potentially enhancing selectivity in separation applications.
Strategies for optimizing performance include linker modification (ligand engineering), altering the synthetic conditions to control framework interpenetration, and microstructure engineering. rsc.orgresearchgate.net For example, the introduction of functional groups onto the pentane backbone could modify the surface chemistry of the pores, improving interactions with specific molecules. Computational models can rapidly assess the impact of such modifications.
Table 2: In-Silico Optimization of a Hypothetical COF for Enhanced Photoelectrochemical Hydrogen Evolution This table is a conceptual representation of how computational tools could guide the optimization of a COF derived from this compound.
| Optimization Strategy | Modified Property | Predicted Outcome | Performance Metric |
| Introduction of a Hole-Transport Layer (HTL) | Improved charge separation | Enhanced photocurrent response | Increased Photocurrent Density (Jph) |
| Heterojunction construction with SnO₂ | Favorable energy level alignment | More positive onset potential | Increased Open-Circuit Voltage (Von) |
| Linkage engineering to enhance π-conjugation | Reduced bandgap | Improved light absorption | Higher Hydrogen Evolution Rate (HER) |
Through these computational approaches, the potential of this compound and its derivatives as building blocks for advanced materials can be systematically explored and optimized, paving the way for the synthesis of novel frameworks with tailored functionalities. researchgate.netnih.gov
Emerging Research Avenues and Future Prospects
Development of Multifunctional Materials Incorporating Trimethyl Pentane-1,3,5-Tricarboxylate
The incorporation of this compound into larger material systems is a promising avenue for the development of multifunctional materials. Its trifunctional nature allows it to act as a crosslinking agent or a monomeric unit in the synthesis of complex polymeric architectures. One of the most explored areas in this context is the synthesis of metal-organic frameworks (MOFs). The ester groups of the molecule can interact with metal ions to form stable coordination complexes, which are fundamental to the structure of MOFs.
The aliphatic core of this compound offers distinct advantages over its aromatic counterparts, imparting greater flexibility and potentially different physical and chemical properties to the resulting materials. This can lead to the creation of MOFs with tunable porosity and high surface areas, making them suitable for applications in gas storage and separation.
Future research is expected to focus on the development of hybrid materials where this compound is a key component. These could include polymer-MOF composites, where the MOFs enhance the mechanical or thermal properties of the polymer matrix, or stimuli-responsive materials where the aliphatic ester linkages can be selectively cleaved under specific conditions. mdpi.com
Strategies for Large-Scale and Sustainable Production of this compound
The transition of this compound from a laboratory curiosity to a widely used industrial chemical hinges on the development of large-scale and sustainable production methods. The conventional synthesis route involves the acid-catalyzed esterification of pentane-1,3,5-tricarboxylic acid with methanol (B129727). While effective at a lab scale, this method often relies on corrosive mineral acids and requires significant energy input for purification.
Emerging strategies for more sustainable production are being explored, drawing inspiration from the broader field of green chemistry. researchgate.net These include the use of solid acid catalysts, which are more environmentally benign and can be easily recovered and reused, reducing waste generation. Another promising approach is the use of biocatalysts, such as immobilized lipases, for the enzymatic synthesis of esters. This method offers high selectivity and operates under milder reaction conditions, significantly lowering the energy consumption of the process. researchgate.net
Process intensification techniques, such as reactive distillation, are also being considered for the large-scale production of specialty esters. researchgate.net This approach combines the reaction and separation steps into a single unit, leading to a more efficient and cost-effective process. The development of continuous flow reactors is another key area of research, offering better control over reaction parameters and facilitating a more streamlined production process.
Table 1: Comparison of Production Strategies for this compound
| Production Strategy | Catalyst | Advantages | Challenges |
|---|---|---|---|
| Conventional Esterification | Concentrated Sulfuric Acid | Well-established, relatively high yield at lab scale. | Corrosive, difficult to recycle, energy-intensive purification. |
| Solid Acid Catalysis | Zeolites, Ion-exchange Resins | Environmentally benign, recyclable, reduced waste. | Catalyst deactivation, potentially lower reaction rates. |
| Biocatalysis | Immobilized Lipases | High selectivity, mild reaction conditions, low energy consumption. | Enzyme stability, substrate inhibition, higher initial catalyst cost. |
| Reactive Distillation | Acidic or Basic Catalysts | Integrated reaction and separation, process intensification, cost-effective. | Complex process design and control, potential for thermal degradation. |
| Continuous Flow Synthesis | Various Catalysts | Precise control over reaction parameters, improved safety, easy scale-up. | Potential for channel clogging, requires specialized equipment. |
Advanced Characterization Techniques for In-Operando Studies of this compound Systems
Understanding the dynamic processes that occur during the synthesis and application of materials containing this compound is crucial for optimizing their performance. Operando spectroscopy, which involves the real-time characterization of materials under actual reaction conditions, is a powerful tool for gaining these insights. figshare.com
For instance, in-line Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the esterification reaction to produce this compound in real-time. mdpi.com By tracking the changes in the characteristic vibrational bands of the carboxylic acid and ester functional groups, researchers can gain a deeper understanding of the reaction kinetics and optimize process parameters. researchgate.net
Similarly, operando Raman spectroscopy can be employed to study the polymerization of this compound into polyester (B1180765) materials. researchgate.netresearchgate.net This technique can provide information on the degree of polymerization, the formation of crosslinks, and the conformational changes that occur during the synthesis process. researchgate.netresearchgate.net The application of these advanced characterization techniques will be instrumental in developing a more comprehensive understanding of the structure-property relationships in materials derived from this versatile compound.
Exploration of Bio-Inspired and Biomimetic Applications (non-clinical)
The aliphatic nature of this compound makes it an attractive building block for the development of bio-inspired and biomimetic materials. Aliphatic polyesters are known for their biodegradability, and incorporating this compound into polymer chains could lead to the creation of environmentally friendly plastics. researchgate.net
A particularly exciting area of research is the development of stimuli-responsive materials. mdpi.com The ester linkages in this compound can be designed to be susceptible to cleavage under specific environmental triggers, such as changes in pH or the presence of certain enzymes. rsc.org This could enable the development of "smart" materials that can degrade on demand or release encapsulated agents in a controlled manner.
Furthermore, the trifunctional nature of this compound makes it a candidate for the design of self-healing materials. It can act as a crosslinker in a polymer network, and upon damage, the reversible nature of certain chemical bonds could allow the material to repair itself. While direct research into self-healing materials based on this specific compound is still in its nascent stages, the principles of using multifunctional crosslinkers are well-established in the field.
Q & A
Basic Research Questions
Q. What are the optimized synthesis routes for Trimethyl pentane-1,3,5-tricarboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary routes are documented: (1) esterification of 1,3,5-pentanetricarboxylic acid with methanol under acid catalysis, and (2) nucleophilic substitution using bis(2-cyanoethyl) diethyl malonate. Optimizing stoichiometry (e.g., molar ratios of methanol to acid) and reaction time (typically 12–24 hours under reflux) improves yields (>70%). Purity is validated via GC-MS and NMR to monitor byproducts like unreacted precursors or partial esters. Solvent choice (e.g., anhydrous THF vs. methanol) also affects reaction efficiency .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : NMR reveals methyl ester protons at δ ~3.6–3.8 ppm and backbone methylene/methine protons (δ 1.5–2.5 ppm). NMR confirms carbonyl carbons at δ ~170 ppm and ester methoxy groups at δ ~52 ppm.
- IR : Strong C=O stretches at ~1710–1740 cm and C-O ester vibrations at ~1250 cm.
- GC-MS : Molecular ion peaks (m/z 260–262) and fragmentation patterns distinguish the compound from impurities.
- Internal standards (e.g., trimethyl benzene-1,3,5-tricarboxylate) ensure quantification accuracy .
Advanced Research Questions
Q. How does this compound function as a precursor in porous coordination polymers, and what design principles govern its integration?
- Methodological Answer : The compound’s three carboxylate groups enable coordination with metal ions (e.g., Zn, Cu) to form metal-organic frameworks (MOFs). Design principles include:
- Linker Geometry : The linear pentane backbone creates interpenetrated or non-interpenetrated frameworks, affecting pore size (3.8–28.8 Å).
- Functionalization : Post-synthetic modification (e.g., amine grafting) enhances gas adsorption (e.g., methane storage at 240 cm/g).
- Stability : Thermogravimetric analysis (TGA) under N or air assesses thermal resilience up to 300°C .
Q. What role does this compound play in molecularly imprinted polymers (MIPs) for toxin recognition, and how does template selection affect specificity?
- Methodological Answer : As a flexible tricarboxylate template, it creates complementary cavities for toxins like domoic acid. Key steps:
- Polymer Synthesis : Co-polymerization with methacrylic acid and ethylene glycol dimethacrylate in porogenic solvents (e.g., acetonitrile).
- Selectivity : Computational modeling (e.g., DFT) predicts spatial matching between template and target. MIPs using pentane-1,3,5-tricarboxylate show 3–5× higher affinity than mono-/di-carboxylate templates.
- Validation : Solid-phase extraction (SPE) coupled with HPLC quantifies binding efficiency in complex matrices (e.g., mussel extracts) .
Q. How can discrepancies in reactivity data from different synthesis methods be resolved through mechanistic studies?
- Methodological Answer : Contradictions (e.g., variable esterification yields) arise from competing side reactions (e.g., transesterification). Resolution strategies:
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or NMR.
- Isolation of Byproducts : Chromatographic separation identifies impurities (e.g., di-ester derivatives).
- Computational Modeling : DFT calculations compare activation energies of alternative pathways .
Q. In dynamic nanoparticle self-assembly, how do structural variations of tricarboxylates affect assembly outcomes?
- Methodological Answer : The compound’s methylene chain length (C5 vs. C3/C4 analogs) influences electrostatic co-assembly with Au/TMA nanoparticles. Key observations:
- Flexibility : Longer chains (C5) enable adaptive binding to nanoparticle surfaces, forming stable 3D superstructures.
- Titration Studies : Zeta potential and DLS track aggregation thresholds (e.g., 0.1–0.3 mM tricarboxylate).
- Morphology : TEM reveals hexagonal vs. cubic packing based on linker rigidity .
Q. What strategies enhance the compound's stability as a crosslinker in hydrogels under physiological conditions?
- Methodological Answer : Hydrolytic stability in aqueous environments is improved via:
- Coordination Crosslinking : Incorporating metal ions (e.g., Fe) forms coordination bonds resistant to hydrolysis.
- Hybrid Networks : Blending with covalent crosslinkers (e.g., PEG-diacrylate) balances mechanical strength and dynamic responsiveness.
- pH Optimization : Buffering at neutral pH (7.4) minimizes ester degradation, validated by swelling ratio measurements over 14 days .
Q. How is computational modeling used to predict its coordination behavior in MOFs?
- Methodological Answer : Molecular dynamics (MD) and density functional theory (DFT) simulate:
- Binding Modes : Chelating vs. bridging coordination with metal clusters (e.g., ZnO).
- Pore Metrics : Voronoi tessellation predicts accessible surface area (>3000 m/g) and methane adsorption isotherms.
- Stability Screening : Lattice energy calculations identify frameworks resistant to collapse during activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
